molecular formula C19H20N4O4S2 B3016781 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946264-82-0

4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B3016781
CAS RN: 946264-82-0
M. Wt: 432.51
InChI Key: UHCGUYBANICVEC-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Studies

  • Crystal Structure Analysis : The compound's crystal structure provides insights into its molecular interactions and stability. Kumar et al. (2016) studied a structurally similar compound, revealing details about its crystallography and hydrogen bonding patterns (Kumar et al., 2016).

Synthesis and Derivative Studies

  • Synthesis of Derivatives : Research on structurally related compounds, like pyridazine derivatives, has been conducted to explore their potential in medicinal chemistry. This includes studies on their synthesis and antiproliferative activity, as indicated by Ilić et al. (2011) (Ilić et al., 2011).
  • Investigating Chemical Reactivity : The reactivity of similar compounds towards different nucleophiles has been explored. For instance, Mohareb et al. (2004) investigated the synthesis of various heterocyclic derivatives from benzo[b]thiophen-2-yl-hydrazonoesters (Mohareb et al., 2004).

Biological Applications

  • Biological Activity Evaluation : Compounds with a similar molecular structure have been studied for their biological applications, such as inhibitory potential against enzymes and receptors. Saeed et al. (2015) explored this aspect in the context of human recombinant alkaline phosphatase and ecto-5′-nucleotidases (Saeed et al., 2015).
  • Antimicrobial Activity Studies : The antimicrobial potential of related compounds has been a subject of interest. Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds to evaluate their antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

Chemical Interaction and Stability Analysis

  • Exploring Molecular Interactions and Stability : The understanding of intermolecular interactions and stability of similar compounds is vital for their application. This was highlighted by Sharma et al. (2016), who studied the crystal structure and hydrogen bonding in a related compound (Sharma et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-22(2)29(26,27)15-7-5-14(6-8-15)19(25)20-11-12-23-18(24)10-9-16(21-23)17-4-3-13-28-17/h3-10,13H,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGUYBANICVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

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